molecular formula C19H18N2O3S B2464042 N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 687569-73-9

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2464042
CAS No.: 687569-73-9
M. Wt: 354.42
InChI Key: UOUSZIROHNDCKO-UHFFFAOYSA-N
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Description

N-(2-((2-Methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzodioxole carboxamide core linked via a thioethyl group to a 2-methylindole moiety. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-18(14-4-2-3-5-15(14)21-12)25-9-8-20-19(22)13-6-7-16-17(10-13)24-11-23-16/h2-7,10,21H,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUSZIROHNDCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Thioether Formation: The indole derivative is then reacted with an appropriate thiol to form the thioether linkage.

    Benzo[d][1,3]dioxole Introduction: The benzo[d][1,3]dioxole group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions are common at the indole nucleus due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The indole moiety is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Biological/Functional Notes Reference
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a) Benzodioxole carboxamide linked to 3,4-dimethoxyphenyl Antiproliferative activity (hypothetical)
N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4, 2b) Benzodioxole carboxamide linked to 3,5-dimethoxyphenyl Similar synthesis to HSD-2; 77% yield
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Benzodioxole carboxamide with N-heptyl chain Umami flavoring agent; rapid hepatic metabolism
(S)-N-(Benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)benzenesulfonamide Benzodioxole and 2-methylindole linked via methylene to benzenesulfonamide Organocatalysis applications

Key Observations:

Substituent Effects on Activity: The target compound’s thioethyl-indole linker distinguishes it from analogs like HSD-2/4, which feature methoxyphenyl groups. Sulfur linkages may enhance lipophilicity or alter metabolic stability compared to oxygen-based or alkyl chains . The 2-methylindole moiety may confer π-π stacking or receptor-binding capabilities, similar to compounds in , where indole derivatives are used in organocatalysis .

Synthetic Routes :

  • HSD-2/4 were synthesized via carbodiimide-mediated coupling (EDC/HOBt in DMF), yielding 75–77% pure products . The target compound likely requires analogous coupling steps, with the thioethyl group introduced via nucleophilic substitution or thiol-ene chemistry.

Metabolic Stability: N-(Heptan-4-yl)benzodioxole carboxamide undergoes rapid hepatic metabolism without amide hydrolysis, suggesting the benzodioxole core resists enzymatic cleavage .

Physicochemical Properties

Property Target Compound (Hypothetical) HSD-2 (2a) HSD-4 (2b) N-(Heptan-4-yl) Analog
Melting Point (°C) Not reported 175–177 150.5–152 Not reported
Yield Not reported 75% 77% Not reported
Solubility Likely low (lipophilic) Low (crystalline solid) Low (crystalline solid) Moderate (flavoring agent)

Toxicological and Metabolic Considerations

  • N-(Heptan-4-yl)benzodioxole carboxamide : Rapid metabolism in rat hepatocytes without amide hydrolysis suggests metabolic stability of the benzodioxole-carboxamide bond. The target compound’s indole-thioethyl group may undergo cytochrome P450-mediated oxidation, similar to structurally related compounds in .
  • Safety Profile : Flavoring analogs like N-(heptan-4-yl)benzodioxole carboxamide are classified as GRAS (Generally Recognized as Safe), but the target compound’s indole moiety may necessitate additional toxicological evaluation .

Biological Activity

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxic effects, mechanisms of action, and related studies.

Synthesis

The synthesis of this compound involves several chemical reactions that allow for the incorporation of the indole and benzo[d][1,3]dioxole moieties. The detailed synthetic pathway has been documented in various studies, highlighting the importance of reaction conditions and purification methods to obtain high yields and purity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was evaluated using the Sulforhodamine B (SRB) assay on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). Results indicated that many derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting a potent anticancer effect .
Cell Line IC50 (µM) Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

The mechanisms underlying the anticancer activity of this compound have been explored through various assays:

  • EGFR Inhibition : The compound's ability to inhibit the Epidermal Growth Factor Receptor (EGFR) was assessed, which is crucial in many cancers.
  • Apoptosis Assessment : Apoptotic pathways were investigated using annexin V-FITC staining, indicating that the compound induces apoptosis in cancer cells.
  • Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound resulted in cell cycle arrest at the G2-M phase, a critical checkpoint for cellular division .

Case Studies

Several case studies have focused on derivatives of benzo[d][1,3]dioxole and their biological properties:

  • Study on Hep3B Cell Line : A study demonstrated that specific derivatives induced significant reductions in α-fetoprotein secretion and caused G2-M phase arrest similar to doxorubicin .
  • Antioxidant Activity : Some derivatives also exhibited antioxidant properties, as tested by DPPH assays, indicating a dual role in combating oxidative stress alongside their anticancer effects .

Q & A

Q. What are the established synthetic routes for N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Coupling of 2-methyl-1H-indole-3-thiol with a halogenated ethyl intermediate (e.g., bromoethyl benzo[d][1,3]dioxole-5-carboxamide) under nucleophilic substitution conditions.
  • Step 2 : Activation of the carboxamide group using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDC/HOBt for amide bond formation .
  • Critical Parameters :
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Catalysts : Pd-based catalysts may facilitate cross-coupling steps .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .
  • Purification : Flash column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR :
  • Benzo[d][1,3]dioxole protons appear as a singlet at δ 5.9–6.1 ppm.
  • Indole NH protons resonate at δ 10.5–11.0 ppm (broad) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ calculated for C20H17N2O3S: 377.0956) .
  • FT-IR : Amide C=O stretch at ~1650–1680 cm⁻¹; thioether C-S at ~600–700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side product formation during the synthesis of thioether-linked benzo[d][1,3]dioxole-indole hybrids?

  • Methodological Answer :
  • Side Products : Oxidative dimerization of indole thiols or incomplete substitution.
  • Optimization Strategies :
  • Use anhydrous conditions to prevent hydrolysis of intermediates .
  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity (e.g., 80°C, 30 min) .
  • Add radical scavengers (e.g., BHT) to suppress thiol oxidation .
  • Yield Monitoring : Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. What strategies are recommended for resolving contradictory bioactivity data observed in different studies on structurally similar compounds?

  • Methodological Answer : Contradictions may arise from:
  • Purity Variations : Validate compound purity via HPLC (>98%) and DSC (melting point consistency) .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Structural Analog Comparison :
Analog ModificationObserved BioactivityReference
Fluorophenyl substitutionEnhanced kinase inhibition
Chlorophenyl substitutionReduced solubility

Q. How does the electronic configuration of the thioether bridge influence the compound's interaction with biological targets?

  • Methodological Answer :
  • Thioether (C-S-C) Properties :
  • Electron-rich sulfur facilitates π-π stacking with aromatic residues in enzyme active sites .
  • Conformational flexibility allows adaptation to hydrophobic pockets (e.g., in cytochrome P450) .
  • Case Study : Thioether-linked analogs show higher binding affinity to dopamine receptors compared to ether-linked counterparts (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol) .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to cancer-related receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonds between the carboxamide and Lys745 .
  • MD Simulations : AMBER or GROMACS for 100 ns trajectories to assess stability of the indole-thioether moiety in the binding pocket .
  • QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors .

Data Contradiction Analysis

Q. Why do studies report varying IC50 values for indole-benzodioxole hybrids in anticancer assays?

  • Methodological Answer : Discrepancies arise from:
  • Assay Type : MTT (colorimetric) vs. ATP-based luminescence assays yield different sensitivity thresholds .
  • Cell Membrane Permeability : LogP values >3.5 correlate with higher false negatives due to precipitation .
  • Metabolic Stability : Cytochrome P450-mediated oxidation of the indole ring alters efficacy (e.g., t1/2 = 2.1 h in liver microsomes) .

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